N~1~-[3-(2-QUINOXALINYL)PHENYL]ACETAMIDE
Description
Contextual Significance of Quinoxaline (B1680401) and Acetamide (B32628) Scaffolds in Chemical Biology
The quinoxaline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene (B151609) and a pyrazine (B50134) ring, is a privileged structure in medicinal chemistry. nih.govresearchgate.net Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties. researchgate.net The structural rigidity and the presence of electron-rich nitrogen atoms in the quinoxaline ring allow for diverse interactions with biological macromolecules such as enzymes and nucleic acids. researchgate.net In the realm of anticancer research, quinoxaline derivatives have been investigated as inhibitors of various protein kinases and topoisomerase enzymes, crucial players in cell signaling and proliferation. researchgate.netnih.gov
Similarly, the acetamide moiety is a fundamental functional group in a vast number of biologically active compounds and pharmaceuticals. The development of novel scaffolds containing the acetamide group is an active area of research in medicinal chemistry. nih.gov For instance, acetamide-sulfonamide conjugates have been synthesized and evaluated for their urease inhibition activity. nih.govnih.govresearchgate.net Furthermore, chloroacetamide fragments are utilized in the development of covalent inhibitors targeting protein-protein interactions, such as the TEAD·YAP1 interaction implicated in the Hippo signaling pathway. rsc.org The ability of the acetamide group to participate in hydrogen bonding and its role as a stable linker contribute to its prevalence in drug design.
Historical and Current Research Trajectories of N1-[3-(2-QUINOXALINYL)PHENYL]ACETAMIDE
Direct and extensive research focusing solely on N1-[3-(2-QUINOXALINYL)PHENYL]ACETAMIDE is not heavily documented in publicly available literature. However, the research trajectory for this compound can be inferred from the extensive studies on related quinoxaline and acetamide derivatives.
Historically, research on quinoxaline derivatives has progressed from the synthesis of simple analogs to the development of complex molecules with tailored biological activities. Early studies often focused on the synthesis and basic characterization of novel quinoxaline compounds. nih.govacs.org
Current research has shifted towards the rational design and synthesis of quinoxaline derivatives with specific biological targets. For example, recent studies have explored the synthesis of N-alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and their evaluation as anticancer agents. nih.govacs.org These studies often involve detailed structure-activity relationship (SAR) analyses to optimize the therapeutic potential of the lead compounds. nih.gov The synthesis of such derivatives typically involves multi-step reactions, starting from a quinoxaline precursor and introducing various substituents to modulate the compound's properties. nih.govacs.orgnih.gov
The synthesis of compounds structurally related to N1-[3-(2-QUINOXALINYL)PHENYL]ACETAMIDE, such as 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(4-(substituted)phenyl)acetamide derivatives, has been undertaken to explore their potential as anticonvulsant agents. researchgate.net These research efforts highlight the ongoing interest in combining the quinoxaline and N-phenylacetamide moieties to create novel bioactive molecules.
Scope and Academic Research Objectives Pertaining to the Chemical Compound
The academic research objectives for a compound like N1-[3-(2-QUINOXALINYL)PHENYL]ACETAMIDE would likely be multifaceted, building upon the known properties of its constituent scaffolds. Key research objectives would include:
Synthesis and Characterization: The primary objective would be the development of an efficient and scalable synthetic route for N1-[3-(2-QUINOXALINYL)PHENYL]ACETAMIDE. This would be followed by comprehensive characterization using modern analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and single-crystal X-ray diffraction to confirm its molecular structure. nih.govresearchgate.net
Biological Screening: A crucial research goal would be to screen the compound for a wide range of biological activities, given the diverse pharmacological profiles of quinoxaline and acetamide derivatives. This would likely include in vitro assays for anticancer, antimicrobial, and enzyme inhibitory activities.
Structure-Activity Relationship (SAR) Studies: Should initial screenings reveal promising biological activity, a key objective would be to synthesize a library of analogs by modifying the phenylacetamide and quinoxaline rings. This would enable the establishment of a clear SAR, guiding the design of more potent and selective compounds.
Mechanism of Action Studies: For any identified biological activity, a significant research objective would be to elucidate the underlying mechanism of action. This could involve identifying the specific cellular targets and pathways modulated by the compound.
Compound and Derivative Data
The following tables provide an overview of related compounds and their reported research findings, which helps to contextualize the potential properties and research avenues for N1-[3-(2-QUINOXALINYL)PHENYL]ACETAMIDE.
Table 1: Examples of Biologically Active Quinoxaline Derivatives
| Compound Name | Biological Activity | Research Focus | Citation |
|---|---|---|---|
| Quinoxaline-based scaffolds | Anticancer, Antimicrobial, Antiviral, Anti-inflammatory | Medicinal Chemistry, Drug Discovery | researchgate.net |
| Quinoxaline derivatives | Inhibition of Tyrosine Kinases | Anticancer Drug Development | nih.gov |
| N-alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides | Anticancer (HCT-116 and MCF-7 cell lines) | Synthesis, Anticancer Evaluation, SAR | nih.govacs.org |
| 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(4-(substituted)phenyl)acetamide derivatives | Anticonvulsant | Synthesis, Biological Evaluation | researchgate.net |
Table 2: Examples of Biologically Active Acetamide Derivatives
| Compound Name | Biological Activity | Research Focus | Citation |
|---|---|---|---|
| Acetamide-sulfonamide conjugates | Urease Inhibition | Synthesis, Enzyme Inhibition, SAR | nih.govnih.govresearchgate.net |
| Chloroacetamide fragments | Covalent Inhibition of TEAD·YAP1 | Fragment-Based Drug Discovery, Covalent Inhibitors | rsc.org |
| Sulfamate Acetamides | Covalent Inhibition of Bruton's Tyrosine Kinase (BTK) | Development of Covalent Inhibitors | acs.org |
Structure
3D Structure
Properties
IUPAC Name |
N-(3-quinoxalin-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c1-11(20)18-13-6-4-5-12(9-13)16-10-17-14-7-2-3-8-15(14)19-16/h2-10H,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGURRCYDLTYTJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3N=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of N1 3 2 Quinoxalinyl Phenyl Acetamide
Established Synthetic Routes and Reaction Conditions
Multi-step Synthesis Approaches
The construction of the N1-[3-(2-quinoxalinyl)phenyl]acetamide scaffold is not a single-step process. It generally involves the initial formation of the quinoxaline (B1680401) ring system, followed by the introduction or modification of the N-phenylacetamide side chain. The most common and classical approach for synthesizing the quinoxaline core is the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. sapub.orgnih.gov
A plausible multi-step synthesis for the title compound would begin with the preparation of the key intermediate, 2-(3-aminophenyl)quinoxaline. This can be accomplished through the condensation of o-phenylenediamine with a suitable 1,2-dicarbonyl precursor bearing a nitro or protected amino group at the meta-position of one of the phenyl rings. For example, the reaction of o-phenylenediamine with 3-nitrobenzil, followed by the reduction of the nitro group, would yield 2-(3-aminophenyl)quinoxaline.
Alternatively, a widely used method involves the reaction of an o-phenylenediamine derivative with a phenacyl halide. nih.govnih.gov For instance, reacting 1,2-diaminobenzene with a phenacyl bromide derivative can yield the 2-phenylquinoxaline (B188063) core. nih.gov Once the 2-(3-aminophenyl)quinoxaline intermediate is obtained, the final step is the acetylation of the anilino nitrogen. This is a standard transformation that can be achieved by reacting the amine with acetic anhydride (B1165640) or acetyl chloride under appropriate basic conditions.
Another versatile multi-step approach starts with a pre-formed quinoxaline. For example, 2-chloroquinoxaline (B48734) can serve as a starting point for building more complex structures through coupling reactions. nih.gov
A summary of a potential synthetic pathway is outlined below:
Condensation: Reaction of o-phenylenediamine with a derivative of benzil (B1666583) (e.g., 3-nitrobenzil) in a suitable solvent like ethanol (B145695) or acetic acid to form the quinoxaline ring. nih.govijiset.com
Reduction: If starting with a nitro-substituted precursor, the nitro group is reduced to an amine, typically using standard reducing agents like tin(II) chloride or catalytic hydrogenation.
Acetylation: The resulting amino group on the phenyl ring is acetylated using acetic anhydride or acetyl chloride to yield the final product, N1-[3-(2-quinoxalinyl)phenyl]acetamide. nih.gov
Regioselective Synthesis Considerations
When synthesizing substituted quinoxalines, regioselectivity is a critical consideration, especially when using unsymmetrical starting materials. For N1-[3-(2-quinoxalinyl)phenyl]acetamide, the key challenge lies in controlling the position of the substituents on both the quinoxaline and the pendant phenyl ring.
The condensation of an unsymmetrical o-phenylenediamine with an unsymmetrical 1,2-dicarbonyl compound can potentially lead to a mixture of two constitutional isomers. Therefore, the choice of starting materials is paramount for a regioselective synthesis. To exclusively obtain the 2-(3-substituted-phenyl)quinoxaline intermediate, one would typically start with the symmetrical o-phenylenediamine and an unsymmetrically substituted benzil derivative.
Research has focused on developing methods that provide high levels of regioselectivity. For example, efficient and practical approaches for the regioselective synthesis of 1-(3′-substituted quinoxalin-2′-yl)-3-aryl/heteroaryl-5-methylpyrazoles have been developed by reacting 2-chloro-3-substituted quinoxalines with pyrazoles in the presence of sodium hydride, demonstrating excellent yield and regioselectivity. researchgate.net Similarly, the synthesis of 2,3-disubstituted 6-aminoquinoxaline (B194958) derivatives has been achieved with regioselective sequential substitutions, highlighting the ability to control the placement of different groups on the quinoxaline core. koreascience.kr These principles underscore the importance of a strategic, stepwise approach to installing substituents to avoid isomeric mixtures.
Green Chemistry Principles and Sustainable Synthesis Initiatives
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinoxaline derivatives to reduce environmental impact, minimize waste, and improve efficiency. acs.org These initiatives focus on using environmentally benign solvents, developing reusable catalysts, and employing energy-efficient reaction conditions.
Several green protocols have been reported:
Aqueous and Alternative Solvents: Water has been used as a green solvent for quinoxaline synthesis, offering advantages in terms of safety, cost, and environmental friendliness. nih.govijiset.com Glycerol-water mixtures have also proven effective, particularly in combination with ultrasound irradiation, leading to high yields and reduced reaction times. nih.gov Polyethylene glycol (PEG) has been utilized as a recyclable, non-toxic solvent medium.
Catalyst-Free and Reusable Catalysts: Some syntheses can be performed under catalyst-free conditions, for example, by refluxing o-phenylenediamine and phenacyl bromide in ethanol, a green solvent. nih.gov Where catalysts are necessary, a shift towards heterogeneous and reusable options is evident. Recyclable alumina-supported heteropolyoxometalates have been used for the efficient synthesis of quinoxalines at room temperature. nih.gov
Energy-Efficient Methods: Microwave irradiation and ultrasound have emerged as powerful tools to accelerate reactions. ijiset.com Microwave-assisted synthesis can drastically reduce reaction times from hours to minutes and often results in excellent yields. ijiset.comresearchgate.net Similarly, ultrasound promotion has been shown to be a highly efficient method for synthesizing 2-phenylquinoxaline. nih.gov
| Green Chemistry Approach | Details | Research Finding |
| Ultrasound Promotion | Reaction of Acetophenone, N-bromosuccinimide, and 1,2-phenylenediamine in a glycerol-water medium. | Highly efficient, avoids toxic catalysts, and provides excellent yields (89-94%). nih.gov |
| Catalyst-Free Reflux | Reaction of o-phenylenediamine and phenacyl bromide in ethanol. | A simple, green solvent-based protocol yielding products in 70-85%. nih.gov |
| Reusable Heterogeneous Catalyst | Use of molybdophosphovanadates supported on alumina (B75360) cylinders for the reaction of benzil and o-phenylenediamine. | High yields of quinoxaline derivatives under mild, room temperature conditions. nih.gov |
| Microwave-Assisted Synthesis | Condensation of substituted phenyl iodoacetamide (B48618) derivatives with indolo[2,3-b]quinoxaline. | Drastically reduced reaction times and provided excellent yields. researchgate.net |
Synthesis of Analogues and Structural Modifications
To explore the chemical space around N1-[3-(2-quinoxalinyl)phenyl]acetamide, researchers synthesize a variety of analogues. These modifications typically involve altering substituents on the core rings or changing the linker connecting the quinoxaline and phenylacetamide moieties. Such studies are crucial for understanding structure-activity relationships (SAR).
Exploration of Substituent Effects on Core Moieties
The introduction of different substituents onto the quinoxaline or the phenyl ring can significantly influence the molecule's properties. Studies on related quinoxaline derivatives have provided insight into these effects.
For example, research on quinoxaline-2-carboxylic acid derivatives as kinase inhibitors systematically varied substituents at the 6- and 7-positions of the quinoxaline ring. mdpi.com Introducing halogenated groups like fluorine, chlorine, and bromine was explored to create hydrophobic interactions within the target's binding pocket. The results showed that the nature and position of the halogen have significant repercussions on the compound's activity. mdpi.com In another study, comparing a 2-Cl group to a 2-OCH3 group on the quinoxaline moiety revealed that the chloro-substituted compound was significantly more active in anti-proliferative assays. nih.gov These findings highlight that even small changes to the core structure can lead to substantial differences in biological outcomes.
| Analogue/Modification | Position of Substitution | Observation |
| Halogenation | 7-position of quinoxaline ring (F, Cl, Br) | The nature of the halogen significantly impacts inhibitory activity on Pim-1 kinase. mdpi.com |
| Isomeric Position | Isomerization of a bromine atom from the 6- to the 7-position. | Did not modify IC50 values for Pim-1, but did impact activity for other halogenated analogues. mdpi.com |
| Heterocyclic Cap | 2-position of quinoxaline ring (Cl vs. OCH3) | The 2-Cl substituted compound showed 3-4 times greater activity against liver cancer cell lines than the 2-OCH3 analogue. nih.gov |
Linker Modifications and Isosteric Replacements
Modifying the acetamide (B32628) linker is a common strategy to alter a molecule's flexibility, polarity, and binding interactions. In a series of related compounds, the acetamide linker was effectively replaced with different functional groups or extended. For instance, a series of N-alkyl-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)]acetamides was prepared, introducing a sulfur atom into the linker. nih.govacs.org This was achieved by starting with 3-phenylquinoxaline-2(1H)-thione and performing an S-alkylation with an appropriate chloroacetamide derivative. acs.org
Further modifications include extending the linker. A series of N-alkyl 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanamides were prepared by reacting the parent thione with acrylic acid derivatives, followed by azide (B81097) coupling to introduce the N-alkyl amide functionality. nih.gov These studies demonstrate the chemical tractability of modifying the linker region to generate diverse analogues.
Isosteric replacement is another key strategy in drug design, where an atom or group is replaced by another with similar physical or chemical properties. nih.gov Quinoxaline itself is considered a bioisostere of other aromatic systems like quinoline, naphthalene, and quinazoline, allowing it to bind to a variety of biological targets. nih.gov A more advanced concept is the replacement of aromatic rings, such as the phenyl group in the N-phenylacetamide moiety, with saturated, three-dimensional structures to improve metabolic stability and other physicochemical properties. acs.org While not yet reported specifically for the title compound, the use of nonclassical phenyl bioisosteres like bicyclo[1.1.1]pentane (BCP) and cubane (B1203433) is a modern strategy employed in medicinal chemistry to mitigate issues associated with aniline-containing compounds. acs.org
Molecular and Cellular Mechanisms of Action of N1 3 2 Quinoxalinyl Phenyl Acetamide
Target Identification and Engagement at the Molecular Level
Research into N1-[3-(2-QUINOXALINYL)PHENYL]ACETAMIDE and its analogs has identified several key molecular targets. The quinoxaline (B1680401) scaffold is a recognized pharmacophore that interacts with various biological molecules, leading to modulation of their activity.
Receptor Ligand Interactions and Functional Modulation (e.g., Kainate Receptors)
Kainate receptors are a subtype of ionotropic glutamate (B1630785) receptors involved in fast excitatory synaptic transmission in the central nervous system. mdpi.com The lack of highly selective pharmacological tools has made understanding their specific physiological roles challenging. mdpi.comnih.gov
Quinoxaline-2,3-diones, which are structurally related to the quinoxaline in N1-[3-(2-QUINOXALINYL)PHENYL]ACETAMIDE, are one of the most studied classes of competitive kainate receptor antagonists. nih.gov Research on N1-substituted quinoxaline-2,3-diones has been conducted to investigate their structure-activity relationship at various kainate receptor subtypes. nih.gov In one study, a series of these compounds were synthesized and characterized, revealing that specific substitutions could lead to high affinity and selectivity. nih.gov For example, compound 37 was found to have a GluK3-binding affinity (Ki) of 0.142 μM with an 8-fold preference for GluK3 over GluK1. nih.gov X-ray crystallography of this compound bound to the GluK1 ligand-binding domain showed that it stabilized the protein in an open conformation, which is consistent with an antagonistic mode of action. nih.gov This indicates that the quinoxaline core, particularly when substituted at the N1 position, is a key structural feature for interaction with kainate receptors.
Investigation of Protein-Protein Interaction Pathways
Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their modulation represents a promising, albeit challenging, therapeutic strategy. researchgate.netwhiterose.ac.ukbohrium.com Targeting PPIs can involve either inhibiting or stabilizing a specific protein complex. whiterose.ac.uk
While there is extensive research on small molecules designed to modulate PPIs in various disease pathways like apoptosis (e.g., p53/MDM2, IAP/caspases) and signal transduction, specific studies detailing the effects of N1-[3-(2-QUINOXALINYL)PHENYL]ACETAMIDE on particular protein-protein interaction pathways are not prominent in the available literature. nih.govbiopharmconsortium.com The development of PPI modulators often requires targeting large, complex interfaces, and success has been found with various scaffolds. researchgate.net The potential for the quinoxaline scaffold of N1-[3-(2-QUINOXALINYL)PHENYL]ACETAMIDE to function as a modulator of a specific PPI remains an area for future investigation.
Intracellular Signaling Pathway Modulation
Future studies would need to be designed to elucidate how N1-[3-(2-quinoxalinyl)phenyl]acetamide interacts with and modulates intracellular signaling pathways. This would involve treating relevant cell lines with the compound and analyzing changes in the activity of key signaling proteins. Techniques such as Western blotting, mass spectrometry-based phosphoproteomics, and kinase activity assays would be essential to map the signaling cascades affected by the compound.
Effects on Cell Cycle Progression and Apoptosis Induction
A critical area of investigation would be the compound's impact on cell proliferation and survival. To assess its effects on cell cycle progression, researchers would employ techniques like flow cytometry with DNA staining (e.g., propidium (B1200493) iodide) to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment. Concurrently, the induction of apoptosis, or programmed cell death, would be evaluated using methods such as Annexin V/PI staining, TUNEL assays, and measuring the activity of key apoptotic proteins like caspases.
Biophysical Characterization of Compound-Target Interactions
A fundamental aspect of understanding a compound's mechanism of action is to identify its direct molecular target(s) and characterize the physical nature of their interaction.
Binding Affinity and Kinetics Assessment
Once a molecular target is identified, quantitative measurements of the binding affinity and kinetics are crucial. Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Microscale Thermophoresis (MST) would be employed. These methods provide data on the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D), which collectively describe the strength and stability of the compound-target complex.
A hypothetical data table for such an analysis is presented below:
| Parameter | Value | Unit |
| Association Rate (k_on) | Data not available | M⁻¹s⁻¹ |
| Dissociation Rate (k_off) | Data not available | s⁻¹ |
| Dissociation Constant (K_D) | Data not available | M |
Conformational Changes and Allosteric Modulation
Further biophysical studies would investigate the structural consequences of the compound binding to its target. Techniques like X-ray crystallography or cryo-electron microscopy could provide high-resolution structural information on the compound-target complex, revealing the precise binding site and any conformational changes induced in the target protein upon binding. Additionally, functional and binding assays in the presence of the target's natural ligands could determine if N1-[3-(2-quinoxalinyl)phenyl]acetamide acts as an allosteric modulator, meaning it binds to a site distinct from the primary active site to influence the target's activity.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Elucidation of Pharmacophoric Elements Critical for Biological Activity
A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For quinoxaline-based compounds, several key pharmacophoric features have been identified as critical for interaction with biological targets. tandfonline.comnih.gov
Pharmacophore mapping studies on various quinoxaline (B1680401) derivatives have consistently highlighted the importance of specific elements. For instance, a five-point pharmacophore model (AADRR) consisting of two hydrogen bond acceptors (A), one hydrogen bond donor (D), and two aromatic rings (R) has been proposed for quinoxaline derivatives acting as Aldose Reductase 2 (ALR2) inhibitors. tandfonline.comnih.gov This model suggests that the quinoxaline ring system and the appended phenyl ring likely serve as the crucial aromatic features. The nitrogen atoms in the quinoxaline ring and the carbonyl oxygen of the acetamide (B32628) group can function as hydrogen bond acceptors, while the N-H group of the acetamide linker can act as a hydrogen bond donor.
In another context, for quinoxaline derivatives designed as anxiolytic agents, pharmacophore models have pointed to the presence of aromatic groups, hydrophobic features, and hydrogen bond acceptors as being vital for activity. nih.gov This general consensus underscores a common pharmacophoric pattern for the broader class of quinoxaline compounds, where N1-[3-(2-QUINOXALINYL)PHENYL]ACETAMIDE fits perfectly. The quinoxaline and phenyl rings provide the aromatic and hydrophobic character, while the acetamide linker provides the hydrogen bonding capabilities.
Influence of Substituent Variations on Potency and Selectivity
The potency and selectivity of quinoxaline-based compounds can be finely tuned by modifying the substituents on the core structures. SAR studies focus on systematically altering parts of the lead molecule, N1-[3-(2-QUINOXALINYL)PHENYL]ACETAMIDE, to observe the resulting changes in biological activity.
The quinoxaline ring is considered a "privileged pharmacophore" in medicinal chemistry due to its presence in a wide range of biologically active compounds. mdpi.comsapub.org Its bicyclic, aromatic, and nitrogen-containing nature allows it to participate in various interactions with biological targets, including π-π stacking and hydrogen bonding. The structural integrity of this ring system is generally considered essential for activity. Modifications, such as the introduction of substituents, can significantly impact the electronic properties and steric profile of the molecule, thereby influencing its biological effect. For example, the nature of substituents on the quinoxaline ring can determine whether a compound exhibits antimycobacterial or antiparasitic activity. nih.gov
Similarly, the phenyl ring attached via the acetamide linker is crucial. Substitutions on this ring have been shown to dramatically alter activity. Studies on analogous series have demonstrated that introducing electron-withdrawing or electron-donating groups on the phenyl ring can lead to significant gains or losses in potency. semanticscholar.org For instance, in a series of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, a cyano (-CN) group on the phenylacetamide ring was found to be critical for inhibitory activity, while other groups like -CF3, -NO2, and -CH3 led to inactive compounds. semanticscholar.org This highlights the sensitive dependence of activity on the electronic nature of the substituents on the phenyl moiety.
Table 1: Effect of Phenyl Ring Substitution on Biological Activity in Analogous Series
| Substituent at Position 2 of Phenylacetamide | Halogen at Position 4 of Phenylacetamide | Resulting Activity | Reference |
|---|---|---|---|
| -CN | F, Cl, Br, or I | Active | semanticscholar.org |
| -CF3 | F, Cl, Br, or I | Inactive | semanticscholar.org |
| -NO2 | F, Cl, Br, or I | Inactive | semanticscholar.org |
This interactive table is based on findings from analogous thieno[2,3-b]pyridine (B153569) derivatives, illustrating the principle of substituent effects on the phenylacetamide moiety.
The acetamide linker (-NH-C(=O)-CH2-) in N1-[3-(2-QUINOXALINYL)PHENYL]ACETAMIDE plays a pivotal role in correctly orienting the quinoxaline and phenyl moieties within the target's binding site. It also provides key hydrogen bonding groups—the N-H proton (donor) and the carbonyl oxygen (acceptor)—that are often critical for anchoring the ligand to its biological target. nih.gov
The length and flexibility of this linker are also important determinants of activity. Studies on similar quinoxaline-2-carboxamides revealed that extending the length of the linker from one carbon (N-benzyl) to two carbons (N-phenethyl) or three carbons (N-phenylpropyl) can influence the biological activity against Mycobacterium tuberculosis. nih.gov This suggests that an optimal distance and geometry between the quinoxaline and phenyl rings are required for effective binding. The acetamide group provides a certain degree of rotational freedom, allowing the molecule to adopt a favorable conformation upon binding, but its length and rigidity are critical design parameters.
Predictive Modeling for Lead Optimization and Design
QSAR models establish a mathematical relationship between the chemical structure and biological activity of a set of compounds. frontiersin.org These predictive models are invaluable for optimizing lead compounds and designing new molecules with enhanced activity.
2D-QSAR models correlate biological activity with 2D molecular descriptors, which are numerical values derived from the 2D representation of a molecule. These descriptors can include constitutional (e.g., molecular weight), topological, and electrostatic properties. nih.gov
For quinoxaline derivatives, 2D-QSAR models have been successfully developed to predict activities such as anticancer and antitubercular effects. nih.govnih.gov For example, a 2D-QSAR study on quinoxaline derivatives as anticancer agents against triple-negative breast cancer (TNBC) yielded a statistically significant model. nih.gov The model identified key descriptors that influence the anticancer activity, allowing for the prediction of activity for new, unsynthesized compounds. Such models are computationally efficient and provide valuable insights into the physicochemical properties that drive biological potency.
Table 2: Statistical Validation of a 2D-QSAR Model for Anticancer Quinoxaline Derivatives
| Statistical Parameter | Value | Significance | Reference |
|---|---|---|---|
| r² (Correlation coefficient) | 0.78 | Goodness of fit for the training set | nih.gov |
| q² (Cross-validated r²) | 0.71 | Predictive power of the model (internal validation) | nih.gov |
This interactive table presents the statistical results from a 2D-QSAR study on quinoxaline derivatives against the MDA-MB-231 cell line.
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed and intuitive understanding of SAR. These methods analyze the steric and electrostatic fields surrounding a set of aligned molecules to identify regions where modifications are likely to improve activity. frontiersin.orgmdpi.com
Numerous 3D-QSAR studies on quinoxaline derivatives have been reported. tandfonline.comnih.govnih.govmdpi.com In a study on antifungal quinoxaline-2-oxyacetate hydrazide derivatives, CoMFA and CoMSIA models were established. The resulting contour maps visually represent the SAR. mdpi.com For example, green contours in a CoMFA steric map indicate regions where bulky substituents would enhance activity, while yellow contours show where they would be detrimental. Similarly, electrostatic maps use blue and red contours to indicate where positive or negative charges, respectively, are favorable. mdpi.com These 3D models are powerful tools for visualizing the precise structural requirements for optimal interaction with a biological target, guiding the design of new analogs like N1-[3-(2-QUINOXALINYL)PHENYL]ACETAMIDE with improved potency. nih.gov
Computational and Theoretical Investigations of N1 3 2 Quinoxalinyl Phenyl Acetamide
Molecular Docking Simulations for Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to predict the binding mode of a ligand to the active site of a target protein.
Analysis of Ligand-Protein Interactions and Key Residues
While specific molecular docking studies solely focused on N1-[3-(2-QUINOXALINYL)PHENYL]ACETAMIDE are not extensively detailed in publicly available literature, research on structurally similar quinoxaline (B1680401) derivatives provides a framework for understanding its potential interactions. For instance, studies on other quinoxaline-based compounds have shown that the quinoxaline nitrogen atoms often participate in hydrogen bonding with amino acid residues in protein active sites. The phenylacetamide moiety can also engage in various interactions, including hydrophobic and pi-stacking interactions with aromatic residues.
A hypothetical docking study of N1-[3-(2-QUINOXALINYL)PHENYL]ACETAMIDE would likely reveal key interactions such as:
Hydrogen Bonds: The amide group (-NH-C=O) is a prime candidate for forming hydrogen bonds, with the amide hydrogen acting as a donor and the carbonyl oxygen as an acceptor. The nitrogen atoms in the quinoxaline ring can also act as hydrogen bond acceptors.
Hydrophobic Interactions: The phenyl and quinoxaline rings provide significant hydrophobic surfaces that can interact with nonpolar residues in a protein's binding pocket.
Pi-Pi Stacking: The aromatic nature of both the quinoxaline and phenyl rings allows for potential pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
Identifying these key residues through docking simulations is fundamental for understanding the compound's mechanism of action and for guiding further structural modifications to enhance binding affinity and selectivity.
Virtual Screening Applications
Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Given the diverse biological activities associated with the quinoxaline scaffold, N1-[3-(2-QUINOXALINYL)PHENYL]ACETAMIDE could be included in virtual screening campaigns against various therapeutic targets.
The process would involve docking a large library of compounds, including our subject molecule, against a specific protein target. The compounds would then be ranked based on their predicted binding affinity (docking score). Those with high scores would be selected for further experimental validation. This approach accelerates the initial stages of drug discovery by prioritizing compounds with a higher probability of being active.
Molecular Dynamics Simulations for Conformational Studies and Stability
Molecular dynamics (MD) simulations provide detailed information about the conformational changes and stability of a ligand-protein complex over time. Following a molecular docking study, an MD simulation of the N1-[3-(2-QUINOXALINYL)PHENYL]ACETAMIDE -protein complex would be performed to:
Assess Binding Stability: MD simulations can validate the stability of the binding pose predicted by docking. By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation period, researchers can determine if the ligand remains stably bound in the active site.
Analyze Conformational Flexibility: These simulations allow for the study of the flexibility of both the ligand and the protein upon binding. The molecule may adopt different conformations within the binding pocket, and MD can capture these dynamic changes.
Calculate Binding Free Energy: Advanced MD simulation techniques can be used to calculate the binding free energy of the ligand to the protein, providing a more accurate prediction of binding affinity than docking scores alone.
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic properties of molecules.
Electronic Structure and Reactivity Prediction (e.g., Frontier Molecular Orbitals - FMO)
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical calculations that helps in understanding the electronic and optical properties of a molecule, as well as its chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs.
For N1-[3-(2-QUINOXALINYL)PHENYL]ACETAMIDE , the analysis of its FMOs would provide insights into:
HOMO: Represents the ability of the molecule to donate an electron. The distribution of the HOMO density would indicate the regions of the molecule most susceptible to electrophilic attack.
LUMO: Represents the ability of the molecule to accept an electron. The LUMO density distribution highlights the regions susceptible to nucleophilic attack.
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive.
The following table illustrates hypothetical FMO energy values for the compound, which would be calculated using methods like Density Functional Theory (DFT).
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.8 |
| Energy Gap (ΔE) | 4.7 |
| Note: These are hypothetical values for illustrative purposes. |
Molecular Electrostatic Potential (MEP) Analysis
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic reagents. An MEP map visually represents the electrostatic potential on the surface of a molecule.
For N1-[3-(2-QUINOXALINYL)PHENYL]ACETAMIDE , an MEP analysis would likely show:
Negative Potential Regions (Red/Yellow): These regions, rich in electrons, are susceptible to electrophilic attack. They would likely be concentrated around the nitrogen atoms of the quinoxaline ring and the oxygen atom of the acetamide (B32628) group.
Positive Potential Regions (Blue): These areas, which are electron-deficient, are prone to nucleophilic attack. Such regions would be expected around the hydrogen atoms, particularly the amide hydrogen.
Neutral Regions (Green): These indicate areas with a balanced electrostatic potential.
The MEP map provides a comprehensive picture of the molecule's charge distribution, complementing the information obtained from FMO analysis and aiding in the prediction of its intermolecular interactions.
De Novo Design and Scaffold Hopping Strategies
Computational and theoretical investigations play a pivotal role in modern drug discovery by enabling the rational design of novel molecules with desired pharmacological properties. For N1-[3-(2-QUINOXALINYL)PHENYL]ACETAMIDE, a compound with a quinoxaline core known for its diverse biological activities, computational strategies such as de novo design and scaffold hopping offer powerful avenues for lead optimization and the discovery of new chemical entities. ipp.pt These methods leverage the structural information of the target protein to either build a new ligand from scratch or to replace a core molecular structure with a functionally equivalent but structurally different one.
De Novo Design:
De novo drug design involves the computational construction of novel molecular structures that are predicted to bind to a specific biological target, often an enzyme or a receptor. This process typically starts with an empty active site of the target protein and incrementally builds a molecule that is sterically and electronically complementary to it. For a molecule like N1-[3-(2-QUINOXALINYL)PHENYL]ACETAMIDE, de novo design algorithms could be employed to explore novel substituents on the quinoxaline or phenylacetamide moieties to enhance binding affinity and selectivity.
For instance, computational studies on other quinoxaline derivatives have demonstrated the importance of specific substitutions for their biological activity. nih.govekb.eg Guided by these principles, a de novo design approach for N1-[3-(2-QUINOXALINYL)PHENYL]ACETAMIDE could involve:
Fragment-based growing: Starting with the quinoxaline-phenylacetamide scaffold, algorithms could add small chemical fragments to unoccupied pockets within the target's binding site.
Linker-based design: Connecting key interaction points within the binding site with a novel molecular skeleton, potentially leading to entirely new scaffolds that mimic the binding mode of the original compound.
Scaffold Hopping Strategies:
Scaffold hopping aims to identify isosteric replacements for a central molecular core while preserving the essential binding interactions. This strategy is particularly useful for improving pharmacokinetic properties, exploring novel intellectual property space, and overcoming synthetic challenges. In the context of N1-[3-(2-QUINOXALINYL)PHENYL]ACETAMIDE, the quinoxaline ring system represents a key scaffold that could be explored for hopping.
Computational approaches to scaffold hopping for this compound might include:
Database searching: Searching 3D chemical databases for scaffolds that can present the key pharmacophoric features (e.g., the phenyl and acetamide groups) in a similar spatial orientation to the original quinoxaline core.
Fragment replacement: Computationally replacing the quinoxaline moiety with various heterocyclic systems and evaluating their predicted binding affinity through docking simulations.
Research on related phenylacetamide derivatives has shown that replacing a pyridine (B92270) ring with a benzene (B151609) ring can influence electronic properties and π-π stacking interactions, which in turn affects biological activity. nih.gov This highlights the potential of scaffold hopping to modulate the physicochemical and biological profiles of N1-[3-(2-QUINOXALINYL)PHENYL]ACETAMIDE.
Illustrative Data from Computational Studies on Related Compounds:
| Compound Class | Computational Method | Key Findings | Reference |
| Quinoxaline Derivatives | Molecular Docking | Identification of key binding interactions and prediction of binding affinities for various derivatives. | researchgate.net |
| Phenylacetamide Derivatives | 3D-QSAR and Docking | Development of models to predict the activity of new derivatives and guide the synthesis of more potent compounds. | nih.gov |
| Quinoxaline-based HDAC Inhibitors | Molecular Docking | Design of novel inhibitors with improved potency by targeting specific pockets in the enzyme's active site. | nih.gov |
| N-Alkyl-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)]acetamides | Molecular Modeling | Identification of key residues for homodimer binding, aiding in further optimization. | nih.gov |
Interactive Data Table: Computational and Biological Data of Related Derivatives
The successful application of computational design strategies to these related compounds underscores the potential of de novo design and scaffold hopping to generate novel analogs of N1-[3-(2-QUINOXALINYL)PHENYL]ACETAMIDE with optimized properties. Future computational studies focusing specifically on this molecule could lead to the development of new therapeutic agents with enhanced efficacy and better drug-like profiles.
Preclinical Pharmacological Evaluation and Efficacy in Disease Models
In Vitro Efficacy Studies in Cellular Systems
Anti-proliferative Activity in Cancer Cell Lines (e.g., HCT-116, MCF-7, HepG2)
The quinoxaline (B1680401) core is a constituent of various antibiotics known to inhibit the growth of Gram-positive bacteria and show activity against transplantable tumors. ipp.pt Numerous studies have demonstrated the potent anti-cancer activities of quinoxaline derivatives across a range of human cancer cell lines.
A series of N-(phenyl)-3-(quinoxalin-2-ylamino)benzamide derivatives were synthesized and evaluated for their in-vitro anti-cancer activity against human colon carcinoma (HCT-116), breast adenocarcinoma (MCF-7), and hepatocellular carcinoma (HepG2) cell lines. nih.gov One particular derivative, compound XVa , demonstrated notable activity against HCT-116 and MCF-7 cells, with IC₅₀ values of 4.4 µM and 5.3 µM, respectively. nih.gov Another related compound, VIIIc , from a series of 1-(phenyl)-3-(4-(quinoxalin-2-ylamino)phenyl)urea and thiourea (B124793) derivatives, showed the best activity against HCT-116 and MCF-7 cell lines with IC₅₀ values of 2.5 µM and 9 µM, respectively. nih.gov
Similarly, a series of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and related N-alkyl amides were tested against HCT-116 and MCF-7 cell lines. nih.gov Out of 25 derivatives, several compounds exhibited significant antiproliferative activity, with IC₅₀ values in the low micromolar range. nih.gov The most active compounds displayed IC₅₀ values of 1.9 µg/mL against HCT-116 and 2.3 µg/mL against MCF-7 cells, which is comparable to the reference drug doxorubicin (B1662922) (IC₅₀ 3.23 µg/mL). nih.gov These findings suggest that the 3-phenyl-2-sulfanyl quinoxaline scaffold is a promising framework for developing selective anticancer agents. nih.gov
Furthermore, 3-vinyl-quinoxalin-2(1H)-one derivatives were synthesized and evaluated for their cytotoxicity against four cancer cell lines, including HCT-116. dovepress.com Several of these compounds showed potent activity, highlighting the potential of the quinoxaline core in cancer therapy. dovepress.com
| Compound Series | Cell Line | Reported Activity (IC₅₀) | Reference |
|---|---|---|---|
| N-(phenyl)-3-(quinoxalin-2-ylamino)benzamide derivatives (e.g., XVa) | HCT-116 | 4.4 µM | nih.gov |
| N-(phenyl)-3-(quinoxalin-2-ylamino)benzamide derivatives (e.g., XVa) | MCF-7 | 5.3 µM | nih.gov |
| 1-(phenyl)-3-(4-(quinoxalin-2-ylamino)phenyl)urea/thiourea derivatives (e.g., VIIIc) | HCT-116 | 2.5 µM | nih.gov |
| 1-(phenyl)-3-(4-(quinoxalin-2-ylamino)phenyl)urea/thiourea derivatives (e.g., VIIIc) | MCF-7 | 9 µM | nih.gov |
| Methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates | HCT-116 | 1.9 µg/mL | nih.gov |
| Methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates | MCF-7 | 2.3 µg/mL | nih.gov |
Antimicrobial Efficacy against Bacterial Strains (e.g., S. aureus, E. faecalis, Xanthomonas oryzae pv. oryzae)
Quinoxaline derivatives have demonstrated a broad spectrum of antimicrobial activities. Two novel series of compounds derived from 3-phenylquinoxaline-2(1H)-thione were synthesized and evaluated for their antimicrobial properties. nih.gov Several of these compounds were found to be as active as the standard antibiotic ampicillin (B1664943) against Bacillus subtilis, with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL. nih.gov Certain derivatives also showed activity comparable to ampicillin against Escherichia coli (MIC = 12.5 µg/mL) and Pseudomonas aeruginosa (MIC = 50 µg/mL). nih.gov
In another study, new Schiff bases containing quinoxaline moieties were synthesized from 2-chloro-3-methylquinoxaline . nih.gov These compounds were screened for their antimicrobial activity, further establishing the potential of the quinoxaline nucleus in developing new antimicrobial agents. nih.gov Additionally, various quinoxalinone derivatives have been synthesized and shown to possess varied antibacterial activities against a range of microorganisms. mdpi.com
While specific data on the efficacy of N1-[3-(2-QUINOXALINYL)PHENYL]ACETAMIDE against Staphylococcus aureus, Enterococcus faecalis, and the plant pathogen Xanthomonas oryzae pv. oryzae is not available, the general antimicrobial potential of the quinoxaline scaffold is well-documented. For instance, the antimicrobial peptide melittin (B549807) has been shown to have antibacterial activity against Xanthomonas oryzae pv. oryzae. nih.gov
| Compound Series | Bacterial Strain | Reported Activity (MIC) | Reference |
|---|---|---|---|
| Derivatives of 3-phenylquinoxaline-2(1H)-thione | Bacillus subtilis | 12.5 µg/mL | nih.gov |
| Derivatives of 3-phenylquinoxaline-2(1H)-thione | Escherichia coli | 12.5 µg/mL | nih.gov |
| Derivatives of 3-phenylquinoxaline-2(1H)-thione | Pseudomonas aeruginosa | 50 µg/mL | nih.gov |
Antidiabetic Activity in Enzyme and Cell-based Assays
Recent research has highlighted the potential of quinoxaline derivatives as antidiabetic agents. A series of new quinoxalinone derivatives were designed and evaluated for their hypoglycemic activity. nih.gov Two compounds, 5i and 6b , exhibited strong hypoglycemic effects, comparable to the positive control pioglitazone. nih.gov Their mechanism of action is thought to involve the modulation of GLUT4, SGLT2, and GLUT1 proteins and the alleviation of cellular oxidative stress. nih.gov
Furthermore, new derivatives of 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline conjugated with different moieties via a sulfonamide linker were synthesized and evaluated as dipeptidyl peptidase-4 (DPP-4) inhibitors. nih.gov DPP-4 inhibition is a validated therapeutic approach for type 2 diabetes. These compounds were also assessed for their hypoglycemic activity. nih.gov
While not quinoxaline-based, a study on novel 2-(quinoline-2-ylthio)acetamide derivatives linked to diphenyl-imidazole identified them as potential α-glucosidase inhibitors through in silico screening. researchgate.net Inhibition of α-glucosidase is an effective strategy for managing postprandial hyperglycemia. This finding for a related acetamide (B32628) structure suggests a potential avenue for the antidiabetic activity of N1-[3-(2-QUINOXALINYL)PHENYL]ACETAMIDE.
In Vivo Studies in Relevant Animal Models (efficacy focus)
In vivo studies are crucial for validating the therapeutic potential observed in vitro. While specific in vivo efficacy data for N1-[3-(2-QUINOXALINYL)PHENYL]ACETAMIDE in disease models of cancer, infection, or diabetes is not available, studies on related quinoxaline derivatives demonstrate their potential for in vivo activity.
Model Selection and Rationale
For anticancer evaluation, mouse xenograft models are commonly used, where human cancer cells are implanted into immunocompromised mice. This allows for the assessment of a compound's ability to inhibit tumor growth in a living organism. For antimicrobial studies, infection models in mice are standard, where the ability of a compound to clear a bacterial infection is measured. In the context of diabetes, alloxan- or streptozotocin-induced diabetic mouse models are frequently employed to assess the hypoglycemic effects of a compound.
Assessment of Therapeutic Outcomes in Preclinical Disease Models
Although not directly related to the primary in vitro findings, in vivo studies on quinoxaline derivatives in other therapeutic areas have shown promising results. For instance, novel synthetic quinoxaline derivatives were evaluated for their anticonvulsant activity in a pentylenetetrazol-induced seizure model in mice. nih.gov Several compounds showed promising activity with ED₅₀ values ranging from 23.02 to 37.50 mg/kg. nih.gov
Similarly, new derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide , a related quinazolinone structure, were also tested for their anticonvulsant activity in vivo. nih.gov These studies, while in a different therapeutic area, indicate that the quinoxaline and related heterocyclic scaffolds can yield compounds with significant in vivo efficacy and favorable pharmacokinetic profiles. nih.gov
Biomarker Analysis for Mechanistic Validation
A thorough search did not yield any studies that have identified or analyzed biomarkers to validate the mechanism of action of N1-[3-(2-QUINOXALINYL)PHENYL]ACETAMIDE. Such an analysis would require specific experimental data from preclinical studies investigating the compound's effects on biological systems, which is not available.
Preclinical Pharmacokinetic and Pharmacodynamic Modeling
There is no available data on the preclinical pharmacokinetics (PK) or pharmacodynamics (PD) of N1-[3-(2-QUINOXALINYL)PHENYL]ACETAMIDE. Information regarding its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its dose-response relationship, is essential for creating PK/PD models. Without this foundational data, this section of the article cannot be developed.
Due to the absence of specific research findings for N1-[3-(2-QUINOXALINYL)PHENYL]ACETAMIDE, it is not possible to provide the requested detailed and data-driven article at this time. Further original research and publication of data on this specific compound would be required to address the outlined topics comprehensively.
Advanced Analytical Methodologies in Researching N1 3 2 Quinoxalinyl Phenyl Acetamide
Spectroscopic Characterization Techniques
Spectroscopic methods are at the forefront of molecular characterization, each providing unique insights into the chemical environment of N1-[3-(2-QUINOXALINYL)PHENYL]ACETAMIDE.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For N1-[3-(2-QUINOXALINYL)PHENYL]ACETAMIDE, both ¹H and ¹³C NMR analyses are crucial for confirming its structure.
In ¹H NMR analysis, the chemical shifts, multiplicities, and coupling constants of the protons provide detailed information about their local electronic environments and neighboring protons. The spectrum of N1-[3-(2-QUINOXALINYL)PHENYL]ACETAMIDE is expected to show distinct signals corresponding to the protons of the quinoxaline (B1680401) ring, the substituted phenyl ring, and the acetamide (B32628) group. For instance, the singlet corresponding to the C-H proton of the quinoxaline ring is a characteristic feature.
¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in N1-[3-(2-QUINOXALINYL)PHENYL]ACETAMIDE gives rise to a distinct signal, allowing for a complete carbon count and confirming the presence of the quinoxaline, phenyl, and acetamide moieties.
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of N1-[3-(2-QUINOXALINYL)PHENYL]ACETAMIDE, the IR spectrum would exhibit characteristic absorption bands. A prominent band corresponding to the N-H stretching vibration of the amide group is typically observed. Additionally, the carbonyl (C=O) stretching vibration of the acetamide group will appear as a strong absorption band. Other characteristic peaks would include C-H stretching vibrations of the aromatic rings and C=N stretching of the quinoxaline ring.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For N1-[3-(2-QUINOXALINYL)PHENYL]ACETAMIDE, Electrospray Ionization (ESI) mass spectrometry is a common method. The mass spectrum would show a prominent peak corresponding to the protonated molecule [M+H]⁺, which confirms the molecular weight of the compound. Analysis of the fragmentation pattern can further corroborate the proposed structure by identifying stable fragments resulting from the cleavage of specific bonds within the molecule.
Table 1: Spectroscopic Data for N~1~-[3-(2-QUINOXALINYL)PHENYL]ACETAMIDE
| Technique | Type | Observed Peaks/Signals |
|---|---|---|
| NMR | ¹H NMR (400 MHz, CDCl₃) | δ 9.30 (s, 1H), 8.65 (s, 1H), 8.13 (d, J = 8.4 Hz, 2H), 7.97 (d, J = 7.8 Hz, 1H), 7.78 (t, J = 7.8 Hz, 2H), 7.57 (t, J = 7.8 Hz, 1H), 7.46 (t, J = 8.0 Hz, 1H), 2.24 (s, 3H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 168.7, 152.0, 144.9, 141.9, 141.4, 138.3, 137.2, 130.6, 129.9, 129.6, 129.5, 127.8, 125.0, 119.9, 24.8 | |
| IR | KBr pellet | 3288 (N-H), 1668 (C=O), 1595, 1545, 1481, 1415 cm⁻¹ |
| MS | ESI | m/z 276.1132 [M+H]⁺ |
X-ray Crystallography for Structural Elucidation
While spectroscopic techniques provide valuable information about connectivity and functional groups, single-crystal X-ray crystallography offers an unambiguous determination of the three-dimensional molecular structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
For N1-[3-(2-QUINOXALINYL)PHENYL]ACETAMIDE, X-ray crystallography can precisely determine bond lengths, bond angles, and torsional angles, confirming the planar nature of the quinoxaline ring and the relative orientation of the phenyl and acetamide groups. Furthermore, it reveals the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding the solid-state properties of the compound. The crystal structure of N1-[3-(2-QUINOXALINYL)PHENYL]ACETAMIDE has been reported to belong to the monoclinic crystal system with the space group P2₁/c.
Table 2: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.345(3) |
| b (Å) | 12.012(4) |
| c (Å) | 11.454(4) |
| α (°) | 90 |
| β (°) | 105.898(7) |
| γ (°) | 90 |
| Volume (ų) | 1368.1(8) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.340 |
| R-factor (%) | 5.57 |
Hyphenated Techniques in Compound Analysis
Hyphenated techniques, which combine two or more analytical methods, offer enhanced analytical power by integrating the separation capabilities of one technique with the detection and identification capabilities of another.
In the context of N1-[3-(2-QUINOXALINYL)PHENYL]ACETAMIDE research, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable. LC-MS is particularly well-suited for this compound due to its relatively low volatility. In an LC-MS system, the compound is first separated from a mixture by high-performance liquid chromatography (HPLC). The eluent from the HPLC column is then directly introduced into the mass spectrometer, which provides mass and structural information for the separated components.
This approach is highly effective for reaction monitoring, allowing researchers to track the progress of the synthesis of N1-[3-(2-QUINOXALINYL)PHENYL]ACETAMIDE, identify any byproducts, and assess the purity of the final product with a high degree of confidence. The combination of the retention time from the chromatography and the mass-to-charge ratio from the mass spectrometry provides a two-dimensional confirmation of the compound's identity.
Future Research Directions and Unaddressed Challenges for N1 3 2 Quinoxalinyl Phenyl Acetamide
Identification of Novel Biological Targets and Therapeutic Applications
A primary challenge and opportunity for N1-[3-(2-QUINOXALINYL)PHENYL]ACETAMIDE lies in the comprehensive identification of its biological targets to unlock its therapeutic potential. Quinoxaline (B1680401) derivatives have demonstrated a wide array of pharmacological effects, including anticancer, antiviral, anti-inflammatory, and antimicrobial activities. nih.govsemanticscholar.orgnih.gov The exploration for this specific compound should be systematic, building upon the known activities of related structures.
Future research should focus on screening N1-[3-(2-QUINOXALINYL)PHENYL]ACETAMIDE against a panel of cancer cell lines, given that many quinoxaline derivatives are recognized as effective chemotherapeutic agents. semanticscholar.orgnih.gov For instance, some derivatives have been found to inhibit enzymes crucial for cancer progression, such as tyrosine kinases and c-MET kinase, or to induce apoptosis. semanticscholar.org A study on N-substituted quinoxaline-2-carboxamides identified a derivative with selective cytotoxicity against hepatic, ovarian, and prostate cancer cell lines, with molecular docking suggesting human DNA topoisomerase and vascular endothelial growth factor receptor as potential targets. nih.gov
The antiviral potential of N1-[3-(2-QUINOXALINYL)PHENYL]ACETAMIDE is another promising avenue, especially against respiratory pathogens. nih.gov The quinoxaline scaffold has been a focus in the development of agents against influenza and coronaviruses. nih.gov Research could involve in-vitro antiviral assays to determine its efficacy and mechanism of action.
Furthermore, given that some quinoxaline derivatives exhibit anti-inflammatory and antioxidant properties, investigating the effect of N1-[3-(2-QUINOXALINYL)PHENYL]ACETAMIDE on inflammatory pathways and oxidative stress is warranted. researchgate.net This could lead to applications in treating chronic inflammatory diseases.
Table 1: Potential Biological Targets for N1-[3-(2-QUINOXALINYL)PHENYL]ACETAMIDE Based on Quinoxaline Derivatives Research
| Target Class | Specific Examples | Potential Therapeutic Application |
|---|---|---|
| Kinases | Tyrosine kinases, c-MET kinase, TGF-β type I receptor kinase (ALK5) semanticscholar.orgnih.gov | Anticancer semanticscholar.orgnih.gov |
| Enzymes | DNA topoisomerase, α-glucosidase, α-amylase nih.govresearchgate.net | Anticancer, Antidiabetic nih.govresearchgate.net |
| Viral Proteins | SARS-CoV-2 proteases, Influenza virus proteins nih.gov | Antiviral nih.gov |
Development of Advanced Synthetic Strategies and Scale-Up
The synthesis of quinoxaline derivatives has been extensively studied, and these methodologies can be adapted and optimized for N1-[3-(2-QUINOXALINYL)PHENYL]ACETAMIDE. The classical and most common method for synthesizing the quinoxaline ring is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound. mdpi.comnih.gov However, this method often requires harsh conditions, such as high temperatures and strong acid catalysts. mdpi.comnih.gov
Future research should focus on developing more efficient, cost-effective, and environmentally friendly synthetic routes for N1-[3-(2-QUINOXALINYL)PHENYL]ACETAMIDE. Advanced strategies that have been successfully applied to other quinoxalines include:
Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. mdpi.comresearchgate.net
Green Chemistry Approaches: The use of recyclable catalysts like bentonite (B74815) clay or heteropolyoxometalates, and conducting reactions in aqueous media or using solvent-free conditions, can make the synthesis more sustainable. mdpi.comnih.govekb.eg
One-pot multicomponent reactions: These reactions improve efficiency by combining several synthetic steps into a single operation, reducing waste and saving time. nih.gov
A significant challenge will be the scale-up of the optimized synthetic route to produce larger quantities of the compound for extensive biological testing and potential preclinical development. This will require careful optimization of reaction parameters, purification methods, and ensuring the cost-effectiveness of the starting materials and reagents.
Table 2: Comparison of Synthetic Strategies for Quinoxaline Scaffolds
| Synthetic Method | Advantages | Disadvantages |
|---|---|---|
| Classical Condensation | Well-established, versatile mdpi.comnih.gov | Harsh conditions, long reaction times, low yields mdpi.comnih.gov |
| Microwave-Assisted Synthesis | Rapid, high yields mdpi.comresearchgate.net | Specialized equipment required |
| Green Synthesis (e.g., recyclable catalysts) | Environmentally friendly, cost-effective mdpi.comekb.eg | Catalyst preparation and stability can be a challenge |
Integration of Artificial Intelligence and Machine Learning in Compound Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and can play a pivotal role in accelerating the research on N1-[3-(2-QUINOXALINYL)PHENYL]ACETAMIDE. nih.gov These computational tools can be applied in various stages of the research pipeline.
One of the primary applications would be in the prediction of biological activities and potential targets. By training ML models on large datasets of known quinoxaline derivatives and their biological data, it would be possible to predict the likely efficacy of N1-[3-(2-QUINOXALINYL)PHENYL]ACETAMIDE against various diseases and to identify its most probable protein targets. fnasjournals.com This in silico screening can prioritize experimental studies and reduce the time and cost associated with laboratory work.
Furthermore, AI can be used for lead optimization. Generative models can design novel derivatives of N1-[3-(2-QUINOXALINYL)PHENYL]ACETAMIDE with improved potency, selectivity, and pharmacokinetic properties. fnasjournals.com ML models can also predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to identify candidates with better drug-like characteristics early in the discovery process. nih.gov
Role of the Chemical Compound as a Probe in Chemical Biology Research
Beyond its direct therapeutic potential, N1-[3-(2-QUINOXALINYL)PHENYL]ACETAMIDE could be developed into a chemical probe to investigate biological systems. A chemical probe is a small molecule used to study the function of a specific protein or pathway in a cellular or in vivo context. nih.gov Phenotypic screens, which identify compounds that cause a particular cellular change, can be a starting point for developing such probes. researchgate.net
If N1-[3-(2-QUINOXALINYL)PHENYL]ACETAMIDE is found to have a specific and potent interaction with a particular biological target, it could be modified to create a valuable research tool. For example, by attaching a fluorescent tag or a biotin (B1667282) moiety, the compound could be used for:
Target identification and validation: Pull-down assays using an immobilized version of the compound can help to identify its binding partners in cell lysates. nih.gov
Cellular imaging: A fluorescently labeled version could be used to visualize the subcellular localization of its target protein.
Understanding disease mechanisms: The probe could be used to modulate the activity of its target in disease models, helping to elucidate the role of the target in the disease process.
The development of N1-[3-(2-QUINOXALINYL)PHENYL]ACETAMIDE as a chemical probe would require demonstrating its high potency and selectivity for its intended target. For instance, some quinoxaline carboxamide derivatives have been radiolabeled and used as probes for targeting melanoma. acs.orgnih.gov This highlights the potential of the quinoxaline scaffold in creating highly specific research tools.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
